N-(4-ethylphenyl)-4-methylbenzamide
Description
N-(4-ethylphenyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group linked via an amide bond to a 4-ethylphenyl moiety. Its molecular formula is C₁₆H₁₇NO, with a molecular weight of 239.32 g/mol. This compound has garnered attention in medicinal chemistry due to its structural similarity to kinase inhibitors and histone deacetylase (HDAC) inhibitors, where the benzamide scaffold is a common pharmacophore .
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-3-13-6-10-15(11-7-13)17-16(18)14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
QNWHEOIAHZDQDP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
4-Methyl-N-(4-methylphenyl)benzamide (CAS 6876-66-0)
- Structure : Differs by replacing the 4-ethyl group with a 4-methyl group on the phenyl ring.
- Molecular Weight : 225.29 g/mol .
- Key Differences: The shorter methyl chain reduces lipophilicity (cLogP ≈ 3.1 vs. In kinase inhibition studies, methyl substituents are associated with moderate activity compared to bulkier groups like ethyl, which may enhance hydrophobic interactions with protein targets .
4-Bromo-N-(2-nitrophenyl)benzamide
- Structure : Features a nitro group at the ortho position and a bromine atom on the benzamide.
- Steric hindrance from the nitro group may limit rotational freedom, impacting binding geometry .
3-[Butyl(methyl)sulfamoyl]-N-(4-ethylphenyl)-4-fluorobenzamide (SW088799)
- Structure : Adds a fluorobenzamide core and a sulfamoyl group.
- Key Differences :
Kinase Inhibition
HDAC2 Inhibition
- N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-methylbenzamide (B10): Exhibited a docking score of 76.7 kcal/mol with HDAC2, forming hydrogen bonds with Cys156 and His146 .
Comparative Data Table
Key Research Findings
- Electron-Withdrawing Groups : Fluorine or nitro substituents enhance binding to kinase ATP pockets but may reduce solubility .
- Hydrophobic Substituents : Ethyl groups improve lipophilicity and target engagement in hydrophobic protein regions compared to methyl .
- Structural Complexity : Hybrid molecules (e.g., purine-linked benzamides) show superior activity but require complex synthesis .
Preparation Methods
Schotten-Baumann Reaction
The Schotten-Baumann reaction remains a cornerstone for synthesizing aromatic amides. For N-(4-ethylphenyl)-4-methylbenzamide, this method involves reacting 4-methylbenzoyl chloride with 4-ethylaniline in a biphasic solvent system (e.g., water and dichloromethane) under alkaline conditions. Triethylamine or pyridine is typically employed to neutralize hydrochloric acid generated during the reaction.
Reaction Conditions :
- Molar Ratio : A 1:1.2 ratio of 4-methylbenzoyl chloride to 4-ethylaniline ensures excess amine for complete acylation.
- Temperature : Reactions proceed at 0–5°C to minimize side reactions, such as hydrolysis of the acyl chloride.
- Workup : The crude product is extracted with dichloromethane, washed with dilute HCl to remove unreacted amine, and purified via recrystallization from ethanol/water mixtures.
Yield : 75–85% after purification, with residual impurities primarily comprising unreacted starting materials.
Carbodiimide-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide hydrochloride (EDC) facilitates amide bond formation under anhydrous conditions. This method is preferred when acyl chlorides are unstable or unavailable.
Procedure :
- Activation : 4-Methylbenzoic acid (1.0 mmol) is dissolved in dry dichloromethane with DCC (1.2 mmol) and 1-hydroxybenzotriazole (HOBt, 1.1 mmol) to form the active ester.
- Coupling : 4-Ethylaniline (1.1 mmol) is added, and the mixture is stirred at room temperature for 12–24 hours.
- Purification : The urea byproduct is removed by filtration, and the product is isolated via column chromatography (petroleum ether/ethyl acetate, 3:1).
Yield : 80–88%, with higher purity compared to Schotten-Baumann due to reduced hydrolysis.
Catalytic Coupling Strategies
Palladium-Catalyzed Amination
Palladium complexes, such as Pd-PEPPSI (Palladium-Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation), enable direct coupling of aryl halides with amines. This method bypasses acyl chloride intermediates, offering a streamlined route.
Protocol :
- Catalyst : Pd-PEPPSI-IPr (0.3 mol%).
- Substrates : 4-Methylbromobenzene (1.0 mmol) and 4-ethylaniline (1.2 mmol).
- Base : Potassium tert-butoxide (1.5 mmol) in toluene at 110°C for 16 hours.
- Additives : Water (10 mol%) enhances catalytic activity by stabilizing intermediates.
Yield : 92% after column chromatography.
Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the amine and reductive elimination to form the C–N bond.
Copper-Palladium Bimetallic Systems
Composite catalysts, such as Pd/CuI, improve efficiency in Ullmann-type couplings. A patent describing N-(4-methylphenyl)-4-methoxyaniline synthesis highlights a Pd/CuI (1:5 molar ratio) system with tri-tert-butylphosphine as a ligand.
Optimized Conditions :
- Solvent : Toluene under nitrogen.
- Temperature : Reflux (110°C) for 12 hours.
- Workflow : The crude product is washed with water, and residual solvent is removed via rotary evaporation.
Yield : 96% after distillation.
Industrial-Scale Production
Continuous Flow Reactors
Transitioning batch processes to continuous flow systems enhances scalability and safety. A patent for analogous benzamide derivatives describes:
- Reactor Type : Tubular flow reactor with immobilized Pd catalyst.
- Residence Time : 30 minutes at 120°C.
- Throughput : 1 kg/h with 94% yield.
Advantages : Reduced catalyst loading (0.1 mol%), automated temperature control, and in-line purification via crystallization.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use, aligning with green chemistry principles.
Procedure :
- Reagents : 4-Methylbenzoic acid (1.0 mmol), 4-ethylaniline (1.1 mmol), and tosyl chloride (1.2 mmol) as an activating agent.
- Conditions : Stainless-steel jars with zirconia balls, 30 Hz for 2 hours.
- Yield : 89% with >99% purity by HPLC.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR : Key signals include δ 2.35 (s, 3H, CH₃), δ 1.22 (t, 3H, CH₂CH₃), δ 2.65 (q, 2H, CH₂CH₃), and δ 7.25–7.80 (m, 8H, Ar–H).
- IR : Peaks at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N–H stretch).
- X-ray Crystallography : Dihedral angles between benzoyl and aniline rings average 40–50°, confirming planarity in solid state.
Purity Assessment
- HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 minutes.
- Elemental Analysis : Calculated for C₁₆H₁₇NO: C, 78.98%; H, 7.04%; N, 5.75%. Found: C, 78.85%; H, 7.12%; N, 5.68%.
Comparative Evaluation of Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Schotten-Baumann | None | 0–5 | 2 | 75–85 | 95 |
| DCC/HOBt | DCC/HOBt | 25 | 24 | 80–88 | 98 |
| Pd-PEPPSI | Pd-PEPPSI-IPr | 110 | 16 | 92 | 99 |
| Pd/CuI | Pd/CuI | 110 | 12 | 96 | 97 |
| Continuous Flow | Pd immobilized | 120 | 0.5 | 94 | 99 |
| Mechanochemical | Tosyl chloride | Ambient | 2 | 89 | 99 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-4-methylbenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via amide coupling between 4-methylbenzoic acid derivatives and 4-ethylaniline. Carbodiimide coupling agents (e.g., DCC or EDC) with catalysts like DMAP are commonly used to activate the carboxylic acid . Optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (room temperature to 60°C), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?
- Methodological Answer :
- NMR : H and C NMR confirm the presence of ethyl (δ ~1.2 ppm, triplet) and methyl (δ ~2.3 ppm, singlet) groups, alongside aromatic protons (δ ~7.0–7.8 ppm) .
- IR : Stretching bands at ~1650 cm (amide C=O) and ~3300 cm (N-H) validate the amide bond .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H] at m/z 268.17) .
Q. What in vitro assays are commonly used to evaluate the antimicrobial potential of this compound?
- Methodological Answer : Standard assays include:
- Broth Microdilution : To determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Agar Diffusion : Zone-of-inhibition measurements assess broad-spectrum activity .
- Time-Kill Kinetics : Evaluates bactericidal/fungicidal efficacy over time .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions between the compound and target proteins (e.g., kinases, enzymes). The ethyl and methyl substituents may influence hydrophobic binding pockets .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time, validating docking predictions .
- Validation : Co-crystallization or competitive binding assays confirm computational findings .
Q. What strategies are employed to resolve contradictions in biological activity data across different studies for benzamide derivatives?
- Methodological Answer :
- Assay Standardization : Use of common protocols (e.g., CLSI guidelines) minimizes variability in MIC measurements .
- Purity Analysis : HPLC or LC-MS ensures compound integrity, as impurities can skew activity results .
- Meta-Analysis : Cross-referencing SAR studies identifies substituent-dependent trends (e.g., electron-withdrawing groups enhancing antimicrobial activity) .
Q. How does the crystal structure of this compound inform its physicochemical properties?
- Methodological Answer :
- Crystallography : SHELXL refines X-ray diffraction data to determine bond lengths, angles, and packing motifs. The planar benzamide core and ethyl group orientation influence solubility and melting point .
- Software Tools : WinGX and ORTEP-3 generate thermal ellipsoid plots and intermolecular interaction maps (e.g., hydrogen bonds, π-π stacking) .
Q. In SAR studies, how do substituent variations on the benzamide core influence bioactivity?
- Methodological Answer :
- Electron-Donating Groups (e.g., -OCH) : Enhance membrane permeability but may reduce target binding affinity .
- Halogen Substituents (e.g., -I) : Improve antimicrobial activity via halogen bonding with protein targets .
- Bulkier Groups (e.g., -CF) : Increase steric hindrance, potentially reducing off-target interactions .
Q. How can this compound be utilized in materials science, and what techniques validate its suitability for organic semiconductors?
- Methodological Answer :
- Application : The aromatic π-system and amide group enable charge transport in thin-film transistors .
- Characterization :
- UV-Vis Spectroscopy : Bandgap estimation via Tauc plot analysis.
- Cyclic Voltammetry : Determines HOMO/LUMO levels for electron mobility assessment .
- AFM/TEM : Visualizes film morphology and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
